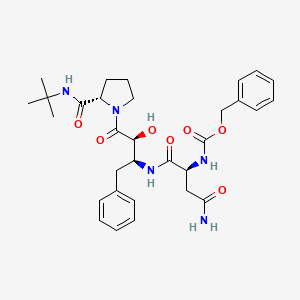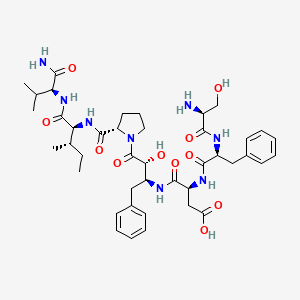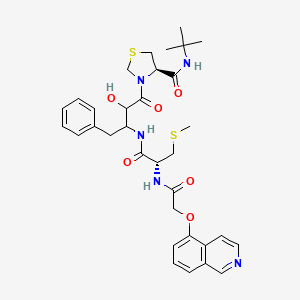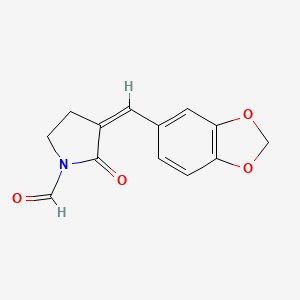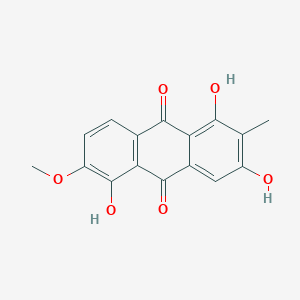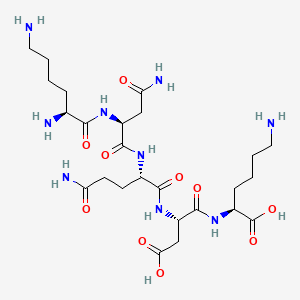![molecular formula C21H31NO4S B1673800 4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-644,698 involves multiple steps, starting with the preparation of the thiazolidinone ring, followed by the attachment of the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of L-644,698 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-644,698 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Der Thiazolidinon-Ring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Benzoesäure-Einheit kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile und Elektrophile unter sauren oder basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung eines Keton-Derivats.
Reduktion: Bildung eines reduzierten Thiazolidinon-Rings.
Substitution: Bildung substituierter Benzoesäure-Derivate.
Wissenschaftliche Forschungsanwendungen
L-644,698 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand bei der Untersuchung des humanen Prostanoid-D2-Rezeptors verwendet.
Biologie: Hilft beim Verständnis der Signalwege, die den Prostanoid-D2-Rezeptor betreffen.
Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen der Prostanoid-D2-Rezeptor beteiligt ist.
Industrie: Wird bei der Entwicklung selektiver Agonisten für verschiedene pharmakologische Studien verwendet
5. Wirkmechanismus
L-644,698 entfaltet seine Wirkungen durch selektive Bindung an den humanen Prostanoid-D2-Rezeptor. Diese Bindung aktiviert den Rezeptor, was zur Bildung von cyclischem Adenosinmonophosphat (cyclischem AMP) als sekundärem Botenstoff führt. Der Anstieg des cyclischen AMP-Spiegels löst verschiedene nachgeschaltete Signalwege aus, die zu den physiologischen Wirkungen führen, die mit der Aktivierung des Prostanoid-D2-Rezeptors verbunden sind .
Wirkmechanismus
L-644,698 is compared with other selective agonists of the prostanoid D2 receptor, such as:
- Prostaglandin D2 (PGD2)
- ZK 110841
- BW245C
Uniqueness: L-644,698 is unique due to its high selectivity and affinity for the human prostanoid D2 receptor. It has an inhibitor constant (Ki) of 0.9 nanomolar, which is comparable to other high-affinity ligands like PGD2 (0.6 nanomolar), ZK 110841 (0.3 nanomolar), and BW245C (0.4 nanomolar) .
Vergleich Mit ähnlichen Verbindungen
L-644,698 wird mit anderen selektiven Agonisten des Prostanoid-D2-Rezeptors verglichen, wie z. B.:
- Prostaglandin D2 (PGD2)
- ZK 110841
- BW245C
Eindeutigkeit: L-644,698 ist einzigartig aufgrund seiner hohen Selektivität und Affinität zum humanen Prostanoid-D2-Rezeptor. Es hat eine Inhibitor-Konstante (Ki) von 0,9 Nanomolar, die mit anderen hoch affinen Liganden wie PGD2 (0,6 Nanomolar), ZK 110841 (0,3 Nanomolar) und BW245C (0,4 Nanomolar) vergleichbar ist .
Ähnliche Verbindungen:
- Prostaglandin D2 (PGD2)
- ZK 110841
- BW245C
- BW A868C
Diese Verbindungen haben ähnliche Bindungsaffinitäten und Wirkstärken am Prostanoid-D2-Rezeptor, aber L-644,698 sticht durch seinen hohen Selektivitätsgrad hervor .
Eigenschaften
Molekularformel |
C21H31NO4S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid |
InChI |
InChI=1S/C21H31NO4S/c1-2-3-4-7-18(23)13-14-22-19(24)15-27-20(22)8-5-6-16-9-11-17(12-10-16)21(25)26/h9-12,18,20,23H,2-8,13-15H2,1H3,(H,25,26) |
InChI-Schlüssel |
NDAXAJCKSWCWQI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
Kanonische SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid L 644,698 L 644698 L-644,698 L-644698 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
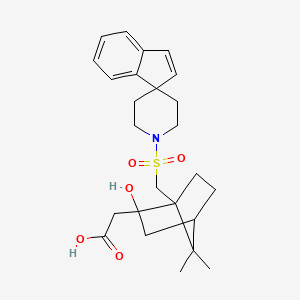
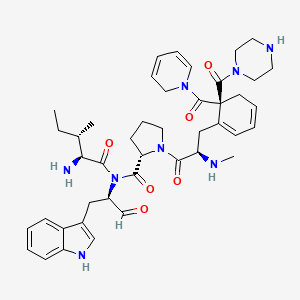
![1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B1673724.png)
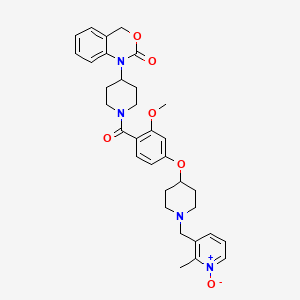
![1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1673729.png)
methanone](/img/structure/B1673731.png)
